Oleoyl oxazolopyridine
Overview
Description
Oleoyl oxazolopyridine is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for hydrolysis and inactivation of fatty acid amides . It exhibits Ki values of 1.3 and 2.3 nM for the human and rat enzymes, respectively . It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .
Molecular Structure Analysis
The molecular formula of Oleoyl oxazolopyridine is C24H36N2O2 . Its molecular weight is 384.6 .Physical And Chemical Properties Analysis
Oleoyl oxazolopyridine has a molecular weight of 384.6 and a molecular formula of C24H36N2O2 . It is soluble in DMF, DMSO, and ethanol .Scientific Research Applications
1. Inhibitor of Fatty Acid Amide Hydrolase
Oleoyl oxazolopyridine is highlighted as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of oleamide and anandamide. These inhibitors may be useful in the treatment of sleep disorders or pain, owing to their role in enhancing the effects of endogenous oleamide and anandamide (Boger et al., 2000).
2. Role in Organic and Medicinal Chemistry
The study of oxazolopyridine skeletons, including oleoyl oxazolopyridine, contributes significantly to advancements in organic and medicinal chemistry. This research supports the development of new protocols for constructing biological components (Monier et al., 2020).
3. Fluorescent Markers for Imaging Organelles
Bioactive oxazolopyridine units have been used in synthesizing fluorescent markers for specific organelles. Compounds based on oxazolopyridine show good optical properties and lower cytotoxicity, making them suitable for biomedical imaging applications (Wang et al., 2020).
4. FAAH Activity Assay Development
Oleoyl oxazolopyridine has been used as a partial noncompetitive inhibitor in assays developed to measure the activity of FAAH. This research aids in understanding the enzyme's function and in the development of new therapeutic strategies (Rakers et al., 2012).
5. Synthesis of Luminescent Dyes for ELISA
Oxazolopyridine derivatives, including oleoyl variants, have been synthesized for use in ELISA (Enzyme-Linked Immunosorbent Assay) methods. These dyes show promising photophysical properties and antioxidant activity, enhancing the sensitivity of ELISA tests (Shatsauskas et al., 2020).
properties
IUPAC Name |
(Z)-1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLAXVVBJJHSKD-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleoyl oxazolopyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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